molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No.: B1203168
CAS No.: 50-43-1
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzoic acid is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 4, and 6. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. Another method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 1,3,5-trichlorobenzene as a starting material. The process includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride, followed by hydrolysis and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate are used.

Major Products:

    Substitution: Products include various substituted benzoic acids.

    Reduction: Products include less chlorinated benzoic acids.

    Oxidation: Products include more complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

2,4,6-Trichlorobenzoic acid serves as a crucial reactant in several synthetic processes:

  • Active-Sodium-Promoted Reductive Cleavage : It is involved in the cleavage of halogenated benzoic acids, facilitating the formation of various organic compounds .
  • Synthesis of Aryl Aminopyrazole Benzamides : This compound is used to synthesize non-steroidal selective glucocorticoid receptor agonists .
  • Flame Retardant Monomer Synthesis : It acts as a monomer in the production of flame retardants .

Pharmaceutical Applications

The compound is pivotal in pharmaceutical chemistry:

  • Antifungal Agents : It is utilized in synthesizing 3,4,7-trisubstituted coumarins that exhibit antifungal properties .
  • Antimicrobial Activity : The solid-phase synthesis of saphenamycin analogs employs this compound to develop new antimicrobial agents .

Environmental Chemistry

Recent studies indicate that this compound may act as a degradation intermediate for polychlorinated biphenyls (PCBs) in contaminated soils. This suggests its potential role in microbial transformation processes over time .

Case Study 1: Yamaguchi Reagent and Macrolactonization

The Yamaguchi reagent derived from this compound has been successfully applied in total syntheses of natural products containing macrolactone motifs. For instance, it was utilized in the total synthesis of Neopeltolide, demonstrating its effectiveness in forming cyclic structures essential for various biological activities .

Case Study 2: Antifungal Development

Research has shown that derivatives synthesized from this compound exhibit significant antifungal activity. The synthesis of these derivatives allows for the development of new therapeutic agents aimed at combating resistant fungal strains .

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzoic acid involves its interaction with various molecular targets. In biological systems, it can be metabolized by microorganisms, leading to the formation of less chlorinated derivatives. The compound’s chlorinated nature allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical effects .

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar in structure but with two chlorine atoms.

    2,3,6-Trichlorobenzoic Acid: Another trichlorinated derivative with chlorine atoms at different positions.

    2,3,4,5,6-Pentachlorobenzoic Acid: A fully chlorinated derivative of benzoic acid.

Uniqueness: 2,4,6-Trichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated benzoic acids. This makes it particularly useful in specific synthetic and industrial applications .

Biological Activity

2,4,6-Trichlorobenzoic acid (TCBA) is a chlorinated aromatic compound with significant biological activity. It is primarily recognized for its role in environmental microbiology and bioremediation, as well as its applications in organic synthesis. This article explores the biological activities of TCBA, including its effects on microbial metabolism, potential toxicity, and applications in medicinal chemistry.

  • Chemical Formula : C7H3Cl3O2
  • Molecular Weight : 225.46 g/mol
  • CAS Number : 50-43-1
  • Appearance : Beige to light brown crystalline powder

Microbial Metabolism

TCBA has been shown to be a substrate for various microbial species, particularly in bioremediation contexts. Research indicates that certain bacteria can utilize TCBA as a carbon and energy source, facilitating the degradation of this compound in contaminated environments.

  • Case Study : A study demonstrated that a microbial community cultivated with TCBA as the sole carbon source exhibited significant metabolic activity, leading to the breakdown of TCBA into less harmful products. The biofilm community developed under these conditions was analyzed using confocal laser microscopy, revealing insights into the microbial interactions and degradation pathways involved .

Toxicity and Ecotoxicological Effects

The toxicity of TCBA has been evaluated in various studies. Its effects on different organisms highlight its potential risks in environmental settings.

  • Toxicity to Aquatic Organisms : Research indicates that TCBA exhibits toxic effects on aquatic life. For instance, studies have shown that exposure to TCBA can lead to adverse effects on fish and other aquatic organisms due to its persistent nature and bioaccumulation potential .
  • Oral Toxicity in Rodents : The acute oral toxicity of related compounds has been studied, with findings suggesting that chlorinated benzoic acids can lead to weight gain retardation in rodents when administered at high doses .

Applications in Organic Synthesis

TCBA serves as a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Synthesis of Antifungal Compounds : TCBA is utilized in the synthesis of 3,4,7-trisubstituted coumarins, which have demonstrated antifungal activity. This application underscores the compound's significance in medicinal chemistry .
  • Yamaguchi Reagent : TCBA is a precursor for the Yamaguchi reagent, which is used in esterification processes and macrolactonization reactions. This reagent has applications in synthesizing natural products with antibacterial properties .

Environmental Impact and Bioremediation

TCBA has been identified as a degradation intermediate of polychlorinated biphenyls (PCBs), suggesting its role in bioremediation strategies aimed at cleaning contaminated sites.

  • Bioremediation Potential : The ability of certain microbes to degrade TCBA highlights its potential use in bioremediation technologies. These microorganisms can effectively transform TCBA into less toxic compounds, contributing to environmental detoxification efforts .

Summary of Research Findings

StudyFocusFindings
Microbial metabolismMicrobial communities can metabolize TCBA as a carbon source.
Aquatic toxicityTCBA exhibits toxic effects on aquatic organisms; potential for bioaccumulation.
Organic synthesisUsed in the synthesis of antifungal compounds and as a precursor for Yamaguchi reagent.
Environmental impactIdentified as an intermediate in PCB degradation; potential for bioremediation applications.

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the crystal structure and hydrogen-bonding patterns of TCB?

TCB's crystal structure and hydrogen-bonding interactions can be analyzed via X-ray crystallography. Single-crystal X-ray diffraction (SCXRD) reveals its planar aromatic ring with chlorine substituents at the 2, 4, and 6 positions, forming intermolecular hydrogen bonds between carboxylic acid groups (O–H···O interactions). This method is critical for understanding its solid-state reactivity and solubility .

Q. How can microbial degradation of TCB be studied in laboratory settings?

Microbial degradation experiments typically involve flow-cell systems with TCB as the sole carbon source. Confocal laser scanning microscopy (CLSM) combined with fluorescent molecular probes (e.g., rRNA-targeted probes) tracks microbial community dynamics and metabolic activity. For example, Pseudomonas spp. have been cultivated under controlled conditions to assess TCB mineralization rates and intermediate metabolites .

Q. What are the standard analytical techniques for quantifying TCB in environmental samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Method validation includes assessing linearity (1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%) in soil/water matrices. Calibration standards (e.g., 2,4,6-Trichlorobenzoic acid standard, CAS 50-43-1) are critical for accuracy .

Advanced Research Questions

Q. How do redox conditions (oxic vs. anoxic) influence TCB sorption in soil systems?

Under oxic conditions, TCB binds preferentially to soil organic matter via hydrophobic interactions, while anoxic environments promote sorption to clay minerals through ion-dipole forces. Experimental designs should include:

  • Soil pretreatment : Isolation of humic acids and clay fractions.
  • Batch sorption assays : Varying pH (3–9) and ionic strength (0.01–0.1 M NaCl).
  • Analytical validation : LC-MS/MS to quantify sorbed vs. aqueous-phase TCB .

Table 1 : Sorption coefficients (Kd) of TCB under different conditions.

ConditionKd (L/kg)Dominant Mechanism
Oxic (pH 7)120 ± 15Hydrophobic partitioning
Anoxic (pH 5)85 ± 10Ion-dipole interactions

Q. What are the key challenges in synthesizing high-purity TCB, and how can impurities be controlled?

TCB synthesis from 1,3,5-trichlorobenzene via carboxylation (e.g., Kolbe-Schmitt reaction) often yields impurities like 2,4,6-trichlorophenol (from incomplete oxidation) or positional isomers (e.g., 2,3,5-Trichlorobenzoic acid). Mitigation strategies include:

  • Reaction optimization : Temperature control (180–200°C) and excess CO2.
  • Purification : Recrystallization in ethanol/water (1:3 v/v) or preparative HPLC .

Q. How does TCB’s chlorination pattern affect its co-metabolic degradation in microbial consortia?

Compared to mono- or di-chlorinated analogs (e.g., 3,5-dichlorobenzoic acid), TCB’s symmetrical trichlorination hinders enzymatic attack due to steric and electronic effects. Advanced studies use isotope-labeled TCB (e.g., <sup>13</sup>C-TCB) to track degradation pathways via stable isotope probing (SIP) and metagenomic analysis of dehalogenase genes .

Q. What are the implications of TCB’s acute toxicity data for designing ecotoxicological models?

Rat oral LD50 (3075 mg/kg) and subchronic exposure studies (1500–3000 ppm in diet) show dose-dependent weight gain inhibition. Researchers should use these data to calibrate:

  • Ecotoxicological models : Species sensitivity distributions (SSDs) for soil invertebrates.
  • Experimental endpoints : Biomarkers like glutathione-S-transferase (GST) activity in Eisenia fetida (earthworms) .

Q. Methodological Notes

  • Conflicting Data : reports TCB as a microbial carbon source, while classifies chlorobenzoates as recalcitrant metabolites. This discrepancy highlights the need for strain-specific metabolic profiling.
  • Analytical Gaps : Current HPLC methods ( ) lack resolution for positional isomers (e.g., 2,3,6-Trichlorobenzoic acid). Coupling with ion mobility spectrometry (IMS) could improve specificity.

Properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trichlorobenzoic acid
2,4,6-Trichlorobenzoic acid

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